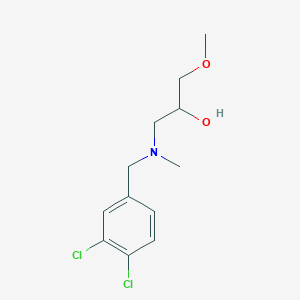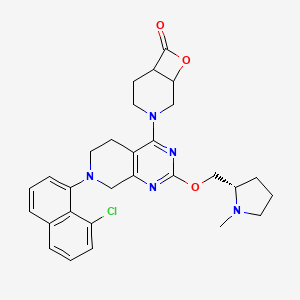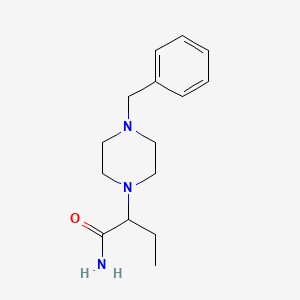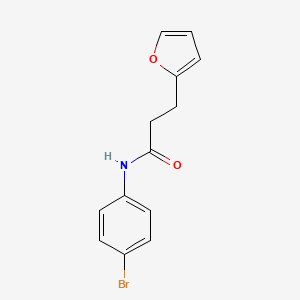
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine is a chemical compound with a unique structure that combines a chloropyridine moiety with a methylfuran group
Méthodes De Préparation
The synthesis of 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine typically involves multiple steps, starting with the preparation of the chloropyridine and methylfuran intermediates. These intermediates are then coupled through a series of reactions, including alkylation and amination, under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the chloropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to drive the reactions to completion.
Applications De Recherche Scientifique
1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine has a wide range of scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: Potential pharmaceutical applications include the development of new drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine involves its interaction with molecular targets, such as enzymes or receptors, through binding to active sites. This binding can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)methanamine include:
- 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)ethanamine
- 1-(6-Chloropyridin-3-yl)-N-methyl-N-((5-methylfuran-2-yl)methyl)propanamine
These compounds share structural similarities but differ in the length of the alkyl chain connecting the pyridine and furan moieties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H15ClN2O |
|---|---|
Poids moléculaire |
250.72 g/mol |
Nom IUPAC |
1-(6-chloropyridin-3-yl)-N-methyl-N-[(5-methylfuran-2-yl)methyl]methanamine |
InChI |
InChI=1S/C13H15ClN2O/c1-10-3-5-12(17-10)9-16(2)8-11-4-6-13(14)15-7-11/h3-7H,8-9H2,1-2H3 |
Clé InChI |
NGWYSTAMZDXMIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)CN(C)CC2=CN=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(5-Nitropyridin-2-yl)amino]benzoic acid](/img/structure/B14913541.png)




![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)

